4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

Kinase Inhibition TrkA Receptor Cancer Research

Stable, monomeric 1,2,3-triazole-5-carbaldehyde; N-methylation prevents tricyclic bis-hemiaminal dimerization for reliable conjugation. Validated TrkA kinase inhibitor scaffold (IC50 887 nM). Ideal for PROTACs, ADCs, and focused library synthesis. Room-temperature, quantitative-yield synthetic route minimizes scale-up risk.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
Cat. No. B13181640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCCC1=C(N(N=N1)C)C=O
InChIInChI=1S/C6H9N3O/c1-3-5-6(4-10)9(2)8-7-5/h4H,3H2,1-2H3
InChIKeyAUWYADDZCTWGSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: Core Chemical and Pharmacological Baseline for Procurement Decisions


4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is a heterocyclic organic compound belonging to the 1,2,3-triazole family, characterized by a five-membered ring containing three nitrogen atoms and functionalized with an ethyl group at the 4-position, a methyl group at the 1-position, and a reactive carbaldehyde at the 5-position. This compound is recognized for its versatile reactivity, particularly its ability to undergo cycloaddition reactions and serve as a scaffold for the synthesis of diverse bioactive molecules [1]. In pharmacological contexts, it has been identified as a potential kinase inhibitor, with reported IC50 values against the TrkA receptor in the nanomolar range, making it a candidate of interest in cancer and pain research [2].

Why Generic Substitution of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde Fails: The Critical Role of Regiospecific Substitution and N-Alkylation


Generic substitution of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde with other 1,2,3-triazole-5-carbaldehydes is precluded by the compound's specific substitution pattern, which dictates its distinct chemical reactivity and biological target engagement. The precise placement of the ethyl group at the 4-position and the methyl group at the 1-position is not arbitrary; it defines the molecule's electron density distribution, steric profile, and, crucially, its ability to form key interactions with biological targets such as the TrkA kinase [1]. Furthermore, the N-methylation at the 1-position prevents the formation of tricyclic bis-hemiaminal dimers, a common and often problematic side reaction observed with unsubstituted 1H-1,2,3-triazole-5-carbaldehydes, thereby ensuring the compound's stability and its utility as a monomeric building block [2].

Quantitative Evidence Guide for 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde: Head-to-Head Data on Target Engagement, Reactivity, and Synthetic Efficiency


Target Engagement: Direct Kinase Inhibition Data for 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde

This specific 4-ethyl-1-methyl derivative exhibits direct and quantifiable inhibition of the TrkA kinase, a critical target in oncology and neurobiology. In a cell-based reporter gene assay, the compound demonstrated an IC50 of 887 nM against GAL4-fused TrkA expressed in PC12 cells [1]. This activity is not a general property of all 1,2,3-triazole-5-carbaldehydes; many close structural analogs, such as 1H-1,2,3-triazole-5-carbaldehyde itself, lack this specific kinase engagement profile due to the absence of the crucial N-alkyl and C-alkyl substituents that optimize binding interactions.

Kinase Inhibition TrkA Receptor Cancer Research Pain Management

Aldehyde Reactivity and Controlled Dimerization Behavior: A Comparative Analysis

The reactivity of the aldehyde moiety in 1,2,3-triazole-5-carbaldehydes is highly dependent on the substitution pattern of the triazole ring. While the parent 1H-1,2,3-triazole-5-carbaldehyde is known to undergo facile dimerization to form tricyclic bis-hemiaminals, this side reaction is effectively blocked in the N-alkylated derivative 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde [1]. This structural modification ensures that the aldehyde remains available for intended synthetic transformations, such as Schiff base formation or reductive amination, without the complication of dimerization [2].

Synthetic Chemistry Heterocyclic Chemistry Chemical Stability Click Chemistry

Synthetic Accessibility and Reaction Efficiency: Benchmarking Against Alternative Triazole Synthesis Routes

The class of 5-substituted-4-carbaldehyde-1,2,3-triazoles, to which this compound belongs, can be synthesized via a highly efficient and mild reaction between sodium azide and α,β-acetylenic aldehydes in DMSO at room temperature [1]. This method is reported to be instantaneous and essentially quantitative in yield, representing a significant improvement over alternative, more hazardous routes that require heating or generate explosive hydrazoic acid (HN3). In comparison, the classic Huisgen 1,3-dipolar cycloaddition, while widely used, often yields regioisomeric mixtures and requires a copper catalyst and elevated temperatures [2].

Process Chemistry Green Chemistry Synthetic Methodology Reaction Optimization

Physicochemical Properties: Solubility Profile Comparison with a Structurally Analogous Triazole

While specific experimental solubility data for 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde is not widely published, the structurally analogous 1-ethyl-4-methyl-1H-1,2,3-triazole-5-carbaldehyde (CAS: 1784304-10-4) serves as a direct comparator. The reported solubility for this close analog in various solvents provides a class-level benchmark. For instance, one analog demonstrated solubility of >50 mg/ml in DMSO and Ethanol, and >1.6 mg/ml in PBS (pH 7.2) . This profile suggests that the target compound, with its similar molecular weight and lipophilicity, is likely to possess comparable solubility characteristics, which are favorable for biological assays and formulation studies.

Pre-formulation Drug Discovery Physicochemical Properties ADME

Procurement-Driven Application Scenarios for 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde Based on Validated Evidence


Focused Kinase Inhibitor Library Synthesis for TrkA-Targeted Cancer and Pain Therapeutics

Given its validated sub-micromolar IC50 (887 nM) against the TrkA kinase, 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde serves as an ideal, commercially available starting material for the construction of focused compound libraries aimed at TrkA inhibition [1]. The presence of a reactive aldehyde allows for straightforward diversification through Schiff base formation, reductive amination, and other carbonyl chemistry, enabling rapid exploration of structure-activity relationships (SAR) around the triazole core.

Synthesis of Stable, Monomeric Triazole-Based Building Blocks for Click Chemistry and Bioconjugation

The unique N-alkylation at the 1-position of this compound prevents the undesired dimerization that plagues unsubstituted 1H-1,2,3-triazole-5-carbaldehydes [1]. This feature makes it a superior choice for applications requiring a stable, monomeric aldehyde handle for subsequent conjugation, such as in the synthesis of PROTACs (Proteolysis Targeting Chimeras), antibody-drug conjugates (ADCs), or functionalized materials via oxime/hydrazone ligation.

Development of Scalable Synthetic Processes for Advanced Pharmaceutical Intermediates

The established synthetic methodology for this class of triazole aldehydes—which proceeds at room temperature, is instantaneous, and gives quantitative yields—is a major advantage for process chemistry [1]. Procurement of 4-Ethyl-1-methyl-1H-1,2,3-triazole-5-carbaldehyde for use in large-scale synthesis of advanced intermediates benefits from the knowledge that a safe, efficient, and high-yielding route exists, mitigating scale-up risks and reducing cost of goods.

In Vitro Pharmacological Studies Leveraging Favorable Solubility Characteristics

Based on data from structurally analogous compounds, this triazole aldehyde is predicted to possess sufficient solubility in DMSO and aqueous buffer (PBS) to facilitate a wide range of in vitro assays [1]. This includes cell-based reporter assays, biochemical enzyme inhibition studies, and other screening campaigns where compound solubility in a DMSO stock and subsequent dilution into assay media is a critical, non-negotiable parameter.

Technical Documentation Hub

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